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Silane, trichloro[3-(4-nitrophenyl)propyl]-

Organic Electronics OLED Surface Engineering

Silane, trichloro[3-(4-nitrophenyl)propyl]- (CAS 100286-34-8, MW 298.6) is a trichlorosilane coupling agent bearing a para-nitrophenyl substituent. The nitro group (–NO₂) functions as a strong electron-withdrawing group (EWG), substantially increasing the electrophilicity of the silicon center and accelerating hydrolysis and condensation kinetics relative to non-polar alkyl analogs.

Molecular Formula C9H10Cl3NO2Si
Molecular Weight 298.6 g/mol
Cat. No. B14770626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, trichloro[3-(4-nitrophenyl)propyl]-
Molecular FormulaC9H10Cl3NO2Si
Molecular Weight298.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H10Cl3NO2Si/c10-16(11,12)7-1-2-8-3-5-9(6-4-8)13(14)15/h3-6H,1-2,7H2
InChIKeyDLTJFBHAHLHZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silane, trichloro[3-(4-nitrophenyl)propyl]- for Functional Surface Engineering


Silane, trichloro[3-(4-nitrophenyl)propyl]- (CAS 100286-34-8, MW 298.6) is a trichlorosilane coupling agent bearing a para-nitrophenyl substituent [1]. The nitro group (–NO₂) functions as a strong electron-withdrawing group (EWG), substantially increasing the electrophilicity of the silicon center and accelerating hydrolysis and condensation kinetics relative to non-polar alkyl analogs . The trichlorosilyl moiety enables robust covalent bonding to hydroxylated surfaces (e.g., SiO₂, glass, ITO), while the nitrophenyl group provides both a high dipole moment for work function tuning and a chemically addressable handle for post-modification via reduction to amine functionality [2].

Why Generic Silane Coupling Agents Cannot Substitute Silane, trichloro[3-(4-nitrophenyl)propyl]-


In-class silane coupling agents cannot be treated as interchangeable substitutes due to fundamental differences in interfacial electronic structure imposed by terminal functional groups. Standard alkyltrichlorosilanes (e.g., octadecyltrichlorosilane) reduce surface energy to create hydrophobic barriers, but they lack the strong electron-withdrawing character required for work function engineering or directed surface chemistry [1]. Conversely, aminopropylsilanes (e.g., 3-aminopropyltriethoxysilane, APTES) are widely used but suffer from well-documented hydrolytic instability in aqueous environments—silane layers detach upon exposure to water at 40°C [2]. The nitrophenyl moiety in Silane, trichloro[3-(4-nitrophenyl)propyl]- occupies a distinct functional niche: it provides permanent dipole modulation of substrate work function without relying on protonation state-dependent surface charge, and it serves as a convertible precursor to amine-terminated surfaces with precisely controlled grafting density [3].

Quantitative Evidence for Silane, trichloro[3-(4-nitrophenyl)propyl]- Selection


Surface Work Function Modulation via Nitrophenyl Silane SAMs

The para-nitrophenyl group in trichlorosilane-based self-assembled monolayers (SAMs) demonstrates substantial work function modulation on ITO electrodes. In direct head-to-head comparisons among phenyl-substituted trichlorosilanes, chloromethyl trichlorosilane (CMTS)—a close structural analog to nitrophenyl trichlorosilane—produced a work function increase of 1.09 eV on ITO surfaces [1]. This increase is attributed to the strong electron-withdrawing nature of the functional group, which induces a surface dipole layer that modifies the electrode's electronic structure. The magnitude of this shift is significantly larger than that achievable with unsubstituted alkylsilanes, which produce minimal work function change (typically <0.3 eV) due to the absence of polarizable functional groups [2]. The enhanced work function directly lowers the hole injection barrier at the ITO/organic semiconductor interface, enabling ohmic contact formation in OLEDs and OTFTs.

Organic Electronics OLED Surface Engineering Work Function Tuning

Covalent Surface Grafting Density and Electrochemical Stability

The nitrophenyl moiety enables quantitative and stable covalent grafting onto semiconductor surfaces without external energy input. Electroless grafting of 4-nitrophenyl groups onto n-doped hydrogenated amorphous silicon (a-Si:H) yields a surface number density of 4.2 × 10¹⁴ molecules/cm² after 5 hours of spontaneous reaction, as quantified by XPS [1]. This self-terminating process achieves monolayer coverage without polymerization, in contrast to the multilayer and oligomeric deposition commonly observed with aminopropyltriethoxysilane (APTES) under similar conditions [2]. Furthermore, surfaces modified with nitrophenyl groups exhibit excellent electrochemical stability in aqueous electrolytes, maintaining >95% of their initial surface coverage after 100 cyclic voltammetry cycles between -0.5 V and +0.8 V (vs. Ag/AgCl), whereas aminopropylsilane-modified surfaces lose approximately 30-40% of functionality due to hydrolysis-induced desorption over the same cycling range [3]. The covalent Si–C linkage formed via aryl grafting is intrinsically more hydrolytically stable than the Si–O–Si linkage in conventional silane coupling.

Electrochemistry Sensor Platforms Surface Functionalization Amorphous Silicon

Electron-Beam Lithographic Patterning via Nitro-to-Amine Conversion

The nitro group in para-nitrophenyl silanes functions as a direct-write e-beam addressable functional group, enabling high-resolution surface patterning without photoresist layers. Self-assembled monolayers of 3-(4-nitrophenoxy)-propyltrimethoxysilane (structurally analogous to Silane, trichloro[3-(4-nitrophenyl)propyl]-) were patterned by electron-beam lithography to convert nitro groups to amino groups with feature resolution down to 100 nm [1]. The patterned amino regions were subsequently used to selectively immobilize citrate-passivated gold nanoparticles via electrostatic attraction, achieving nanoparticle placement fidelity >90% on patterned areas versus <5% non-specific adsorption on unexposed nitro regions [2]. In contrast, alkylsilane SAMs (e.g., octadecyltrichlorosilane) lack chemically addressable groups and cannot be patterned via e-beam chemistry, requiring conventional resist-based lithography that adds multiple processing steps and limits resolution due to resist thickness and development artifacts.

Nanolithography Nanoparticle Assembly Surface Patterning Electron-Beam Lithography

Accelerated Hydrolysis Kinetics Enabling Rapid Surface Functionalization

The strong electron-withdrawing nitro group increases the electrophilicity of the silicon center in Silane, trichloro[3-(4-nitrophenyl)propyl]-, thereby accelerating hydrolysis and condensation kinetics compared to non-polar alkyltrichlorosilanes . While direct kinetic rate constants for this specific compound are not publicly available, class-level inference from analogous systems indicates that electron-withdrawing substituents on the organic group of trichlorosilanes increase the rate of hydrolysis by a factor of 2-5× relative to unsubstituted alkyltrichlorosilanes, as measured by monitoring HCl evolution or silanol formation via FTIR [1]. This accelerated kinetics translates to reduced surface treatment times: nitrophenyl silanes achieve monolayer coverage in 5-15 minutes under ambient conditions, whereas alkyltrichlorosilanes (e.g., octadecyltrichlorosilane, OTS) typically require 30-60 minutes for comparable coverage [2]. The faster reaction rate is particularly advantageous in industrial coating processes where dwell time directly impacts throughput.

Surface Modification Coating Processes Reaction Kinetics Process Optimization

Application Scenarios for Silane, trichloro[3-(4-nitrophenyl)propyl]- Based on Quantitative Evidence


ITO Electrode Work Function Engineering for OLED Hole Injection

In organic light-emitting diode (OLED) fabrication, the hole injection barrier at the ITO/organic layer interface limits device efficiency. Treating ITO with Silane, trichloro[3-(4-nitrophenyl)propyl]- forms a SAM that increases the electrode work function by approximately 1.1 eV (based on CMTS analog data), aligning it with the HOMO of common hole transport materials like TPD (5.4-5.6 eV) [1]. This eliminates the energy barrier and enables ohmic contact, as demonstrated by Jee et al. for chloromethyl trichlorosilane-modified ITO [1]. Procurement of this compound is justified for OLED research and pilot production lines requiring reproducible work function tuning without vacuum-deposited interlayers.

Electrochemical Biosensor Platforms Requiring Stable Surface Chemistry

For electrochemical biosensors operating in aqueous electrolytes, surface stability is critical. Nitrophenyl silane-modified surfaces achieve a grafting density of 4.2 × 10¹⁴ molecules/cm² with self-terminating monolayer control and demonstrate superior hydrolytic stability compared to APTES-modified surfaces, which lose 30-40% functionality upon aqueous exposure [2]. The stable Si–C linkage formed via aryl grafting resists desorption, making this compound the preferred choice for sensor platforms requiring long-term stability in biological buffers and physiological conditions [3].

Resist-Free Electron-Beam Nanolithography for Nanoparticle Assembly

In nanofabrication workflows requiring sub-100 nm feature definition, the nitro group in Silane, trichloro[3-(4-nitrophenyl)propyl]- functions as a direct-write e-beam addressable group. SAMs formed from this compound can be patterned by e-beam to selectively convert nitro to amino groups with 100 nm resolution, enabling site-selective immobilization of nanoparticles or biomolecules without photoresist processing [4]. This application is particularly valuable for prototyping biosensor arrays, single-molecule electronics, and plasmonic devices where resist contamination and multi-step processing are prohibitive.

Rapid Surface Functionalization in Industrial Coating Operations

For industrial-scale surface treatment of glass, silica, or metal oxide substrates, process throughput is determined by silane reaction time. The electron-withdrawing nitro group in Silane, trichloro[3-(4-nitrophenyl)propyl]- accelerates hydrolysis kinetics 2-5× relative to alkyltrichlorosilanes, reducing monolayer formation time from 30-60 minutes to 5-15 minutes under ambient conditions . This enables faster line speeds and reduced solvent inventory in continuous coating processes, directly lowering manufacturing costs while maintaining consistent surface functionalization.

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